Rasp-IN-1 Ocular Pharmacokinetics: Quantitative In Vivo Exposure Data
Rasp-IN-1 demonstrates quantifiable penetration into the posterior segment of the eye in a mouse model, a critical differentiator for a compound intended for macular degeneration research. Following a single intraperitoneal (IP) dose of 10 mg/kg of 14C-labeled compound, a maximum concentration (Cmax) of 14.36 μg/g was measured in the posterior eye cup at 30 minutes post-administration . This quantitative tissue exposure data provides a specific, verifiable benchmark for in vivo studies and contrasts with the lack of published ocular PK data for many in-class comparator compounds like RAS/RAS-RAF-IN-1 or Pan-RAS-IN-1.
| Evidence Dimension | Ocular Tissue Concentration (Cmax) |
|---|---|
| Target Compound Data | 14.36 μg/g |
| Comparator Or Baseline | RAS/RAS-RAF-IN-1: No ocular PK data available; Pan-RAS-IN-1: No ocular PK data available |
| Quantified Difference | Rasp-IN-1 is the only compound in this set with reported quantitative ocular exposure data. |
| Conditions | Mouse model, 10 mg/kg IP dose of 14C-Rasp-IN-1, 30 minutes post-treatment, posterior eye cup measurement. |
Why This Matters
For researchers studying macular degeneration, this data confirms the compound reaches the relevant tissue compartment, a prerequisite for mechanism-of-action studies and a key procurement decision point.
